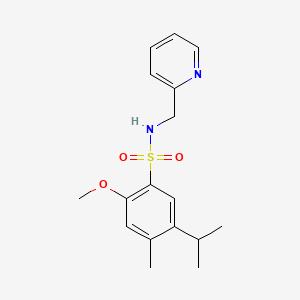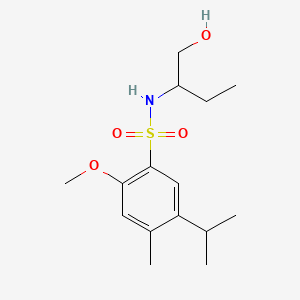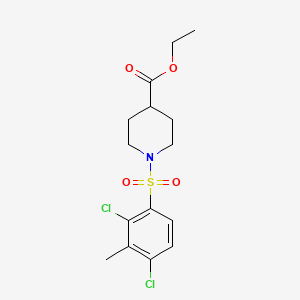![molecular formula C11H15Cl2NO4S B603094 [(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine CAS No. 1206107-42-7](/img/structure/B603094.png)
[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a dichloromethylphenyl ring and two hydroxyethylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques like gas chromatography and mass spectrometry to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of [(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The hydroxyethylamine groups can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine
- [(3-Methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine
- [(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-methoxyethyl)amine
Uniqueness
[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine is unique due to the presence of both dichloro and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets
Eigenschaften
CAS-Nummer |
1206107-42-7 |
|---|---|
Molekularformel |
C11H15Cl2NO4S |
Molekulargewicht |
328.2g/mol |
IUPAC-Name |
2,4-dichloro-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO4S/c1-8-9(12)2-3-10(11(8)13)19(17,18)14(4-6-15)5-7-16/h2-3,15-16H,4-7H2,1H3 |
InChI-Schlüssel |
IZESIRSYUFRHCV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N(CCO)CCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B603014.png)

![1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B603021.png)
![1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603023.png)

![Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603026.png)
![Ethyl 4-{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate](/img/structure/B603027.png)
![Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate](/img/structure/B603028.png)

amine](/img/structure/B603030.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B603031.png)
![5-ethoxy-N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B603032.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B603034.png)
